molecular formula C8H8ClNO2 B1391515 Methyl 6-chloro-4-methylnicotinate CAS No. 1224464-97-4

Methyl 6-chloro-4-methylnicotinate

Cat. No. B1391515
M. Wt: 185.61 g/mol
InChI Key: BQVXASUNSLLUGY-UHFFFAOYSA-N
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Description

“Methyl 6-chloro-4-methylnicotinate” is a chemical compound with the CAS Number: 1224464-97-4 . It has a molecular weight of 185.61 and its IUPAC name is methyl 6-chloro-4-methylnicotinate .


Molecular Structure Analysis

The InChI code for “Methyl 6-chloro-4-methylnicotinate” is 1S/C8H8ClNO2/c1-5-3-7 (9)10-4-6 (5)8 (11)12-2/h3-4H,1-2H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

“Methyl 6-chloro-4-methylnicotinate” is a solid under normal conditions . It has a predicted boiling point of 252.3±35.0 °C and a predicted density of 1.247±0.06 g/cm3 . The compound should be stored under an inert gas (nitrogen or Argon) at 2-8°C .

Scientific Research Applications

Chemical Synthesis and Clinical Development

Methyl 6-chloro-4-methylnicotinate is utilized in chemical synthesis processes. An example of this is its use in the development of P2Y12 receptor antagonists, such as AZD1283, a selective and reversible antagonist. This compound was synthesized through a process involving ethyl 6-chloro-5-cyano-2-methylnicotinate and further developed for preclinical and clinical studies, highlighting its significance in drug development (Andersen et al., 2013).

Photodegradation Studies

Methyl 6-chloro-4-methylnicotinate is also relevant in studies involving photodegradation. For instance, in the research of photodegradation of dyes, this compound has been indirectly involved in understanding the efficacy of various photocatalysts, such as titanium dioxide and zinc oxide, under UV and solar light (Kansal et al., 2007).

Supramolecular Chemistry

In the field of supramolecular chemistry, derivatives of methyl 6-chloro-4-methylnicotinate have been studied for their potential in forming coordination complexes with silver(I) ions. These complexes exhibit varied structures, ranging from coordination polymers to hydrogen-bonded coordination dimers (Aakeröy & Beatty, 1999).

Antibacterial Applications

Transition metal complexes involving derivatives of methyl 6-chloro-4-methylnicotinate have been studied for their antibacterial properties. For example, complexes with Co(II), Ni(II), and Cu(II) showed potential antibacterial activity against common bacteria like Escherichia coli and Staphylococcus aureus (Verma & Bhojak, 2018).

Enzymatic Biotransformation

Enzymatic biotransformation studies have utilized methyl 6-chloro-4-methylnicotinate. Bacteria capable of degrading this compound have been isolated and shown to catalyze regioselective hydroxylations, leading to the production of hydroxylated heterocyclic carboxylic acid derivatives (Tinschert et al., 2000).

Stability and Phototautomerism Studies

The stability of methyl 6-chloro-4-methylnicotinate in solutions has been a subject of interest in pharmaceutical applications. Studies on its degradation and stability under various conditions have provided insights into its longevity and suitability for clinical use (Ross & Katzman, 2008). Additionally, the compound has been studied for its solvatochromism and prototropism, exploring its behavior in different solvents and acid-base concentrations (Nayak & Dogra, 2004).

Safety And Hazards

The compound has a GHS07 pictogram, indicating that it’s harmful if swallowed . The precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

methyl 6-chloro-4-methylpyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO2/c1-5-3-7(9)10-4-6(5)8(11)12-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQVXASUNSLLUGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1C(=O)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00673137
Record name Methyl 6-chloro-4-methylpyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00673137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 6-chloro-4-methylnicotinate

CAS RN

1224464-97-4
Record name Methyl 6-chloro-4-methylpyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00673137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
R Van Zeeland, X Li, W Huang… - … catalysis: From N-tert …, 2016 - search.proquest.com
… led to the formation methyl 6-chloro-4-methylnicotinate 10 in 79% yield. This sequence is once again highlighted by a key homocoupling of methyl 6chloro-4-methylnicotinate 10 which …
Number of citations: 3 search.proquest.com
SH Watterson, Z Xiao, DS Dodd… - Journal of medicinal …, 2010 - ACS Publications
… removed under reduced pressure to give methyl 6-chloro-4-methylnicotinate (13, 0.200 g, 72… in N-methylpyrrolidine (1.5 mL) was added methyl 6-chloro-4-methylnicotinate (13, 0.075 g, …
Number of citations: 46 pubs.acs.org
X Li, R Van Zeeland, RV Maligal-Ganesh, Y Pei… - ACS …, 2016 - ACS Publications
… ′-Me 2 bpydc) derivatives were prepared by a sequence involving nickel-catalyzed reductive homocoupling of ethyl 6-chloro-2-methylnicotinate and methyl 6-chloro-4-methylnicotinate…
Number of citations: 97 pubs.acs.org
W Huang, X Li, R Van Zeeland, L Stanley… - 2016
Number of citations: 2

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